molecular formula C18H30ClNO3 B4407218 4-[4-(4-Butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride

4-[4-(4-Butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride

Cat. No.: B4407218
M. Wt: 343.9 g/mol
InChI Key: PAZPXVBXMYSCBD-UHFFFAOYSA-N
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Description

4-[4-(4-Butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride is a chemical compound with the molecular formula C18H30ClNO3. It is known for its unique structure, which includes a morpholine ring and a butoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride typically involves the reaction of 4-sec-butoxyphenol with 4-chlorobutylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(4-Butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

4-[4-(4-Butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride can be compared with other similar compounds, such as:

  • 4-[4-(4-tert-butoxyphenoxy)butyl]morpholine hydrochloride
  • 4-[4-(4-ethoxyphenoxy)butyl]morpholine hydrochloride
  • 4-[4-(4-methoxyphenoxy)butyl]morpholine hydrochloride

These compounds share a similar core structure but differ in the substituents on the phenoxy group. The unique properties of this compound, such as its specific substituents and their effects on its chemical and biological activity, distinguish it from these similar compounds .

Properties

IUPAC Name

4-[4-(4-butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-3-16(2)22-18-8-6-17(7-9-18)21-13-5-4-10-19-11-14-20-15-12-19;/h6-9,16H,3-5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZPXVBXMYSCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)OCCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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